molecular formula C9H9Br2NO2 B8366854 2-Bromo-N-(3-bromo-2-hydroxyphenyl)propionamide

2-Bromo-N-(3-bromo-2-hydroxyphenyl)propionamide

Cat. No. B8366854
M. Wt: 322.98 g/mol
InChI Key: MRCNSASXYAUKIC-UHFFFAOYSA-N
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Patent
US07897607B2

Procedure details

A mixture of 2-bromo-N-(3-bromo-2-hydroxyphenyl)propionamide (4.70 g, 14.6 mmol) and potassium carbonate (2.01 g, 14.6 mmol) in N,N-dimethylformamide (100 ml) was stirred at room temperature for 15 h. The mixture was poured into water and extracted with ether. The extract was washed with brine, dried over magnesium sulfate and concentrated under vacuum. The residue was purified by column chromatography eluting with 20% ethyl acetate/n-hexane to afford 2.12 g (60%) of the title compound.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:14])[C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([Br:12])[C:7]=1[OH:13])=[O:4].C(=O)([O-])[O-].[K+].[K+].O>CN(C)C=O>[Br:12][C:8]1[C:7]2[O:13][CH:2]([CH3:14])[C:3](=[O:4])[NH:5][C:6]=2[CH:11]=[CH:10][CH:9]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
BrC(C(=O)NC1=C(C(=CC=C1)Br)O)C
Name
Quantity
2.01 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with 20% ethyl acetate/n-hexane

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrC1=CC=CC=2NC(C(OC21)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.12 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.